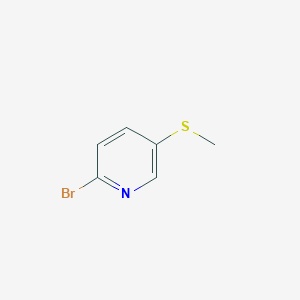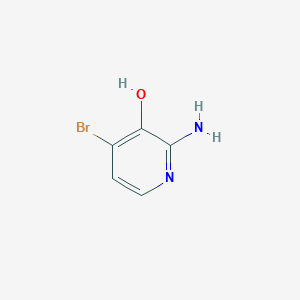
4-((4-Fluorophenyl)thio)piperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-Fluorophenyl)thio)piperidine hydrochloride is a chemical compound with the molecular formula C11H15ClFNS and a molecular weight of 247.76 . It is a solid substance .
Molecular Structure Analysis
The InChI code for 4-((4-Fluorophenyl)thio)piperidine hydrochloride is 1S/C11H14FN.ClH/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10;/h1-4,10,13H,5-8H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
4-((4-Fluorophenyl)thio)piperidine hydrochloride is a solid substance . It has a molecular weight of 247.76 .Wissenschaftliche Forschungsanwendungen
1. Synthesis of Paroxetine
- Application Summary: The compound is used as an intermediate in the synthesis of paroxetine, a widely used antidepressant. Paroxetine is the (-) trans isomer of 4-(4’-fluorophenyl)-3-(3’,4’-methylenedioxy-phenoxymethyl)-piperidine .
- Methods of Application: The synthesis involves reacting a compound of structure (1) with a fluorinating agent . The process produces compounds of structure (1) as a mixture of enantiomers .
- Results: The process results in the production of paroxetine, which is used in therapy to treat depression, obsessive compulsive disorder (OCD), and panic .
2. Synthesis of 4-(Substituted-benzyl)piperidines and (±)-3-(Substituted-benzyl)pyrrolidines
- Application Summary: The compound is used as a reactant in the synthesis of 4-(Substituted-benzyl)piperidines and (±)-3-(Substituted-benzyl)pyrrolidines .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The compound is an important and valuable pharmaceutical intermediate .
3. Pharmaceutical Intermediate
- Application Summary: This compound is used as a pharmaceutical intermediate . It is often used in the synthesis of various pharmaceutical products .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The compound is an important and valuable pharmaceutical intermediate .
4. Synthesis of Paroxetine
- Application Summary: This compound is used in the synthesis of paroxetine, a widely used antidepressant . Paroxetine is the (-) trans isomer of 4-(4’-fluorophenyl)-3-(3’,4’-methylenedioxy-phenoxymethyl)-piperidine .
- Methods of Application: The synthesis involves reacting a compound of structure (1) with a fluorinating agent . The process produces compounds of structure (1) as a mixture of enantiomers .
- Results: The process results in the production of paroxetine, which is used in therapy to treat depression, obsessive compulsive disorder (OCD), and panic .
5. Chemical Intermediate
- Application Summary: This compound is often used as a chemical intermediate in various chemical reactions .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The compound is an important and valuable chemical intermediate .
6. Process for the Synthesis of 4-(4’-Fluorophenyl)-Piperidines
- Application Summary: This compound is used in a process for the synthesis of 4-(4’-fluorophenyl)-piperidines . An especially important compound among those disclosed is paroxetine, the (-) trans isomer of 4-(4’-fluorophenyl)-3-(3’,4’-methylenedioxy-phenoxymethyl)-piperidine .
- Methods of Application: The synthesis involves reacting a compound of structure (1) with a fluorinating agent . The process produces compounds of structure (1) as a mixture of enantiomers .
- Results: The process results in the production of paroxetine, which is used in therapy to treat depression, obsessive compulsive disorder (OCD), and panic .
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(4-fluorophenyl)sulfanylpiperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNS.ClH/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11;/h1-4,11,13H,5-8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAXUSZPOIHXJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1SC2=CC=C(C=C2)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20544875 |
Source


|
| Record name | 4-[(4-Fluorophenyl)sulfanyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20544875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Fluorophenyl)thio)piperidine hydrochloride | |
CAS RN |
101798-76-9 |
Source


|
| Record name | 4-[(4-Fluorophenyl)sulfanyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20544875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

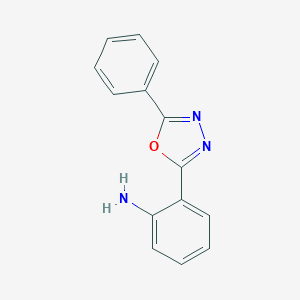
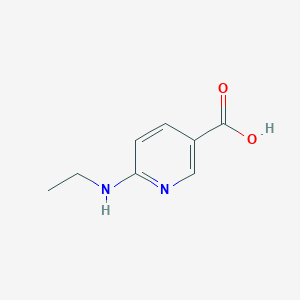
![Benzo[b]thiophen-7-amine](/img/structure/B180693.png)
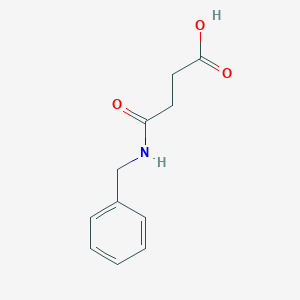
![2,3-Dihydrothieno[3,4-b][1,4]dithiine](/img/structure/B180702.png)
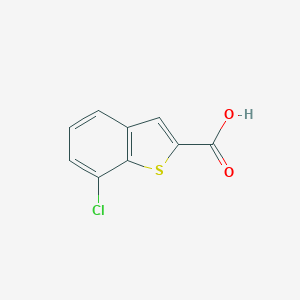
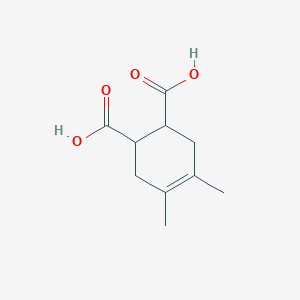
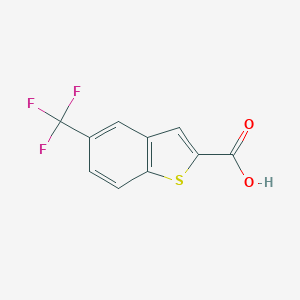
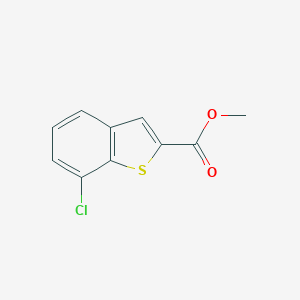


![2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B180712.png)
